

experimental procedure for ibuprofen synthesis from 2-phenylpropionic acid

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Compound of Interest

Compound Name: 2-Phenylpropionic acid

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Application Note: Laboratory-Scale Synthesis of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for pain relief, fever reduction, and anti-inflammatory treatments.[1] This document outlines a detailed experimental protocol for a multi-step laboratory synthesis of ibuprofen. The procedure begins with isobutylbenzene and proceeds through a series of reactions including Friedel-Crafts acylation, reduction, chlorination, and a Grignard reaction followed by carboxylation.[2][3] This synthetic route is a common adaptation for laboratory settings and provides a practical approach to obtaining the target molecule.

Experimental Protocols

This synthesis is performed in four main stages, starting from isobutylbenzene.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to form 4'-Isobutylacetophenone

This initial step involves the acylation of isobutylbenzene with acetic anhydride using aluminum chloride as a catalyst.[2][4]

Procedure:



- To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath,
 add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[2]
- Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.
- Maintain the reaction at 0°C and stir for 45 minutes.
- After the stirring period, allow the solution to warm to room temperature.
- Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.
 [2]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[2]
- Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of 50% brine solution, and 20 mL of water.[2]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[2]

Step 2: Reduction of 4'-Isobutylacetophenone to 1-(4-Isobutylphenyl)ethanol

The ketone produced in the first step is reduced to a secondary alcohol using sodium borohydride.[2][5]

- Procedure:
 - In a separatory funnel, dissolve 1.23 mL of 4'-isobutylacetophenone in 6.0 mL of methanol.
 [2]
 - Add 0.237 g of sodium borohydride (NaBH₄) to the solution and allow the reaction to proceed for 10 minutes.[2]
 - Add 20 mL of 10% HCl to quench the reaction and neutralize any unreacted NaBH₄.[2]
 - Extract the aqueous layer with petroleum ether (3 x 5 mL).[2]



- Combine the organic layers and dry over anhydrous Na₂SO₄.[2]
- Evaporate the solvent under a stream of nitrogen to obtain 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion of 1-(4-Isobutylphenyl)ethanol to 1-Chloro-1-(4-isobutylphenyl)ethane

The alcohol is converted to an alkyl chloride through a reaction with concentrated hydrochloric acid.[2][3]

Procedure:

- In a separatory funnel, combine a solution of 1.0 mL of 1-(4-isobutylphenyl)ethanol with 20 mL of 12 M HCI.[2]
- Shake the funnel vigorously for 3 minutes.[2]
- Extract the product with petroleum ether (3 x 5 mL).[2]
- Combine the organic extracts and dry over anhydrous Na₂SO₄.[2]
- Remove the solvent by evaporation under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[2]

Step 4: Grignard Reaction and Carboxylation to Synthesize Ibuprofen

The final step involves the formation of a Grignard reagent from the alkyl chloride, followed by carboxylation with carbon dioxide to produce ibuprofen.[2][3]

Procedure:

- Prepare a Grignard reagent by reacting the 1-chloro-1-(4-isobutylphenyl)ethane from the previous step with magnesium turnings in anhydrous diethyl ether.
- Once the Grignard reagent is formed, bubble carbon dioxide (CO₂) gas through the solution. This can be done using a balloon filled with CO₂.[3]
- After the reaction with CO₂ is complete, add 10 mL of petroleum ether and 16 mL of 10%
 HCl to the separatory funnel.[2]



- Extract the aqueous phase with petroleum ether (2 x 10 mL).[2]
- Combine the organic layers and extract the ibuprofen into a 5% NaOH solution (2 x 8 mL).
 [2]
- Acidify the aqueous basic solution with 20 mL of 10% HCl to precipitate the ibuprofen.
- Extract the ibuprofen with petroleum ether (3 x 10 mL).[2]
- Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen to yield solid, white ibuprofen.[2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesized ibuprofen and its intermediates.



Compound	Molecular Formula	Molar Mass (g/mol)	Expected Yield (%)	Melting Point (°C)	Key ¹H NMR Signals (CDCl₃, δ ppm)
4'- Isobutylaceto phenone	C12H16O	176.26	~26%[2]	N/A (Liquid)	7.32 (d, 2H), 7.12 (d, 2H), 2.46 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H)
1-(4- Isobutylpheny I)ethanol	C12H18O	178.27	~87%[5]	N/A (Liquid)	7.25 (d, 2H), 7.10 (d, 2H), 4.81 (q, 1H), 2.45 (d, 2H), 1.84 (m, 1H), 1.45 (d, 3H), 0.90 (d, 6H)
1-Chloro-1- (4- isobutylpheny l)ethane	C12H17Cl	196.71	~49%[2]	N/A (Liquid)	7.32 (d, 2H), 7.12 (d, 2H), 5.09 (q, 1H), 2.46 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H) [2]
lbuprofen	C13H18O2	206.28	~25%[2]	75-78[6][7]	7.23 (d, 2H), 7.13 (d, 2H), 3.71 (q, 1H), 2.48 (d, 2H), 1.86 (m, 1H), 1.52 (d, 3H), 0.93 (d, 6H)

Mandatory Visualization



The following diagram illustrates the experimental workflow for the synthesis of ibuprofen.



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